N-{4-[5-({1-[(3-nitrophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Overview
Description
N-{4-[5-({1-[(3-nitrophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a complex organic compound that features a triazole ring, a benzamide group, and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-({1-[(3-nitrophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate. The nitrophenyl group is often introduced through a nitration reaction of an aromatic precursor, followed by amide bond formation with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-({1-[(3-nitrophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas and a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Epoxides or aldehydes from the allyl group.
Reduction: Amines from the nitro group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{4-[5-({1-[(3-nitrophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or as a ligand in receptor binding studies.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[5-({1-[(3-nitrophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring and nitrophenyl group are likely involved in binding interactions, while the allyl group may participate in covalent modifications of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{4-allyl-5-[(1-{[(3-nitrophenyl)amino]carbonyl}propyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide
- N-(4-{4-allyl-5-[(1-{[(3-nitrophenyl)amino]carbonyl}propyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)formamide
Uniqueness
N-{4-[5-({1-[(3-nitrophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide is unique due to the combination of its structural features, which include a triazole ring, a nitrophenyl group, and an allyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
N-[4-[5-[1-(3-nitroanilino)-1-oxobutan-2-yl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O4S/c1-3-17-33-25(19-13-15-21(16-14-19)29-26(35)20-9-6-5-7-10-20)31-32-28(33)39-24(4-2)27(36)30-22-11-8-12-23(18-22)34(37)38/h3,5-16,18,24H,1,4,17H2,2H3,(H,29,35)(H,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCLSFRKUWHAEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=C(N2CC=C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.